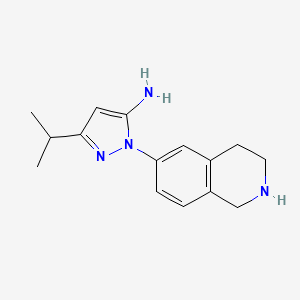
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and two oxo groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of ethyl bromoacetate with a suitable cyclohexanone derivative. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the ester linkage . The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism by which ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexyl ring provides a stable framework that can interact with various enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-2H-chromen-7-yloxyacetate: Similar in structure but contains a chromen ring instead of a cyclohexyl ring.
2-Ethyl-2-oxazoline: Contains an oxazoline ring and is used in polymer synthesis.
Uniqueness
Ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of two oxo groups
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
ethyl 2-(5-methyl-2-oxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-7(2)4-5-9(8)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
YOZFAGSFMSZACM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1CC(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)

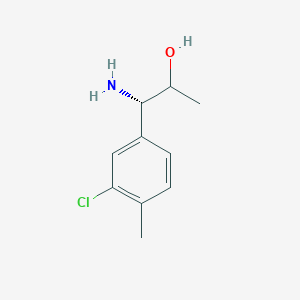

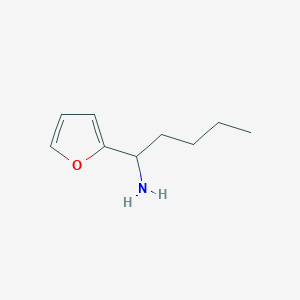
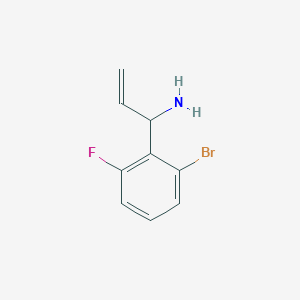
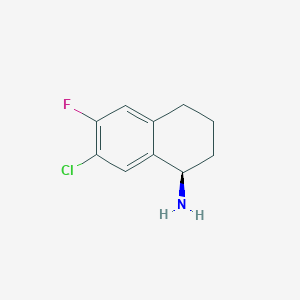
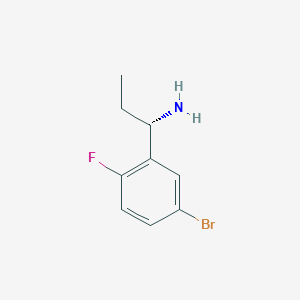
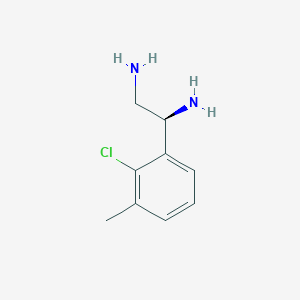
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
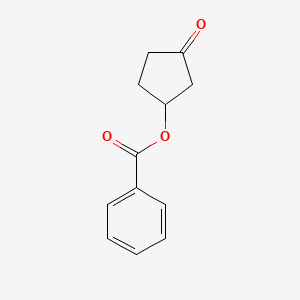
![(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13045594.png)
